molecular formula C19H25N5O4S B2393678 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide CAS No. 1021265-59-7

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

Cat. No.: B2393678
CAS No.: 1021265-59-7
M. Wt: 419.5
InChI Key: LYPYGSFHHDBVQK-UHFFFAOYSA-N
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine moiety, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(4-methoxyphenyl)piperazine derivative.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Coupling with Pyrazine-2-carboxamide: The final step involves coupling the sulfonylated piperazine derivative with pyrazine-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is unique due to its dual action on serotonin receptors and its ability to induce apoptosis independently of α1-adrenoceptor pathways. This dual mechanism makes it a promising candidate for therapeutic applications in conditions like benign prostatic hyperplasia and potentially other proliferative disorders .

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)23-10-12-24(13-11-23)29(26,27)14-2-7-22-19(25)18-15-20-8-9-21-18/h3-6,8-9,15H,2,7,10-14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYGSFHHDBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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